molecular formula C12H21NO3 B2437237 Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate CAS No. 2567503-05-1

Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate

Cat. No.: B2437237
CAS No.: 2567503-05-1
M. Wt: 227.304
InChI Key: JUIPHNJGNQTDIZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate is a chemical compound with the molecular formula C12H21NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a cyclopentyl ring

Properties

IUPAC Name

tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4)7-5-6-9(12)14/h5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIPHNJGNQTDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-2-oxocyclopentanone

The cyclopentanone core is synthesized via intramolecular cyclization or alkylation of pre-existing ketones.

Method A: Alkylation of Cyclopentanone
Cyclopentanone undergoes regioselective methyl group introduction at the 1-position using methyl iodide and a strong base (e.g., LDA) in THF at −78°C. The reaction is quenched with aqueous NH4Cl to yield 1-methylcyclopentanone. Subsequent oxidation or keto-enol tautomerism is not required, as the ketone remains intact.

Method B: Cyclization of Linear Precursors
A diketone precursor, such as 3-methyl-1,5-pentanedione, undergoes acid-catalyzed cyclization (e.g., H2SO4, 60°C) to form 1-methyl-2-oxocyclopentanone. This method offers higher regiocontrol but requires careful purification to isolate the desired product.

Introduction of the Aminomethyl Group

The 2-position of 1-methylcyclopentanone is functionalized via nitroaldol (Henry) reaction or Mannich reaction.

Henry Reaction

  • Nitroalkane Formation : 1-Methylcyclopentanone reacts with nitromethane in the presence of ammonium acetate (cat.) and acetic acid at 80°C to form 2-(nitromethyl)-1-methylcyclopentanone.
  • Reduction : The nitro group is reduced to an amine using H2/Pd-C in ethanol (25°C, 12 hrs), yielding 1-methyl-2-(aminomethyl)cyclopentanone.

Mannich Reaction

  • Aminomethylation : 1-Methylcyclopentanone reacts with formaldehyde and ammonium chloride in ethanol (reflux, 6 hrs) to directly introduce the aminomethyl group. This one-pot method avoids intermediate isolation but may require optimization to suppress over-alkylation.

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under standard conditions:

  • Reaction Setup : 1-Methyl-2-(aminomethyl)cyclopentanone (1 eq) is dissolved in anhydrous DCM. Boc anhydride (1.2 eq) and DMAP (0.1 eq) are added under N2 at 0°C.
  • Stirring : The mixture is warmed to room temperature and stirred for 12 hrs.
  • Workup : The solution is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried (Na2SO4) and concentrated to yield the crude product.
  • Purification : Column chromatography (hexane/EtOAc 4:1) affords this compound in 85–92% yield.

Optimization of Reaction Conditions

Catalysts and Solvents

  • Henry Reaction : Ammonium acetate in acetic acid enhances nitroalkane yield compared to inorganic bases.
  • Boc Protection : DMAP accelerates carbamate formation, reducing reaction time from 24 hrs to 12 hrs. Anhydrous DCM minimizes side reactions, whereas THF may lead to lower yields due to moisture sensitivity.

Temperature and Time

  • Cyclization : Acid-catalyzed cyclization at 60°C for 4 hrs achieves optimal ring closure without decarboxylation.
  • Reduction : H2/Pd-C at 25°C prevents over-reduction of the ketone group.

Yield Comparison

Step Method Yield (%)
1-Methylcyclopentanone Alkylation (A) 78
Cyclization (B) 65
Aminomethylation Henry Reaction 82
Mannich Reaction 75
Boc Protection Standard 90

Analytical Characterization

The final product is characterized by:

  • 1H NMR (CDCl3): δ 1.44 (s, 9H, Boc), 2.12 (s, 3H, 1-CH3), 2.65–2.80 (m, 2H, cyclopentyl), 3.35 (d, 2H, NCH2).
  • IR : 1680 cm−1 (C=O stretch), 1520 cm−1 (N–H bend).
  • MS (ESI+) : m/z 256.2 [M+H]+.

Comparative Analysis of Methods

  • Henry vs. Mannich : The Henry reaction provides higher yields but requires a two-step process. The Mannich reaction is one-pot but less efficient for sterically hindered ketones.
  • Boc Protection : DMAP-catalyzed conditions outperform triethylamine due to superior nucleophilic activation.

Industrial-Scale Synthesis Considerations

  • Cost Efficiency : Alkylation (Method A) is preferred for large-scale synthesis due to lower catalyst costs compared to cyclization.
  • Safety : Boc anhydride reactions require strict moisture control to avoid exothermic decomposition.
  • Purification : Column chromatography is replaced with recrystallization (hexane/EtOAc) for kilogram-scale batches.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Synthesis

Overview : Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable for developing pharmaceuticals and agrochemicals.

Synthetic Routes :

  • The compound can be synthesized through the reaction of tert-butyl carbamate with various cyclopentanone derivatives, typically employing bases such as sodium hydride or potassium carbonate to facilitate nucleophilic addition.
  • Industrial methods may involve continuous flow reactors to enhance yield and efficiency.

Pharmaceutical Research

Medicinal Chemistry : The compound has garnered attention for its potential therapeutic applications, particularly in drug development. Its structure allows for interactions with biological targets, making it a candidate for enzyme inhibitors and modulators.

Case Study: Enzyme Inhibition

Research has indicated that carbamates can act as inhibitors for enzymes involved in metabolic pathways. This compound has been investigated for its ability to inhibit key enzymes linked to neurodegenerative diseases, such as β-secretase and acetylcholinesterase.

The biological activity of this compound is attributed to its interaction with various molecular targets:

Biological Activity Description
Enzyme ModulationThe compound can modulate the activity of enzymes involved in critical biological processes, offering insights into metabolic pathways.
Neuroprotective EffectsStudies suggest that it may protect against oxidative stress in neuronal cells, potentially aiding in the treatment of neurodegenerative conditions.

Research Findings

  • Neuroprotective Effects : A study demonstrated that similar compounds reduced cell death in astrocytes exposed to amyloid beta, indicating potential applications in Alzheimer's disease treatment.
  • Cell Viability Studies : In vitro experiments showed improved cell viability when treated with the compound alongside amyloid beta, suggesting protective properties against neurotoxicity.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals due to its stability and reactivity. Its applications extend to manufacturing processes where it acts as a versatile intermediate.

Comparative Analysis with Related Compounds

The following table highlights comparisons between this compound and other similar compounds:

Compound Name Unique Features Applications
Tert-butyl N-(4-fluorophenyl)carbamateEnhanced lipophilicityPotential enzyme inhibition
Tert-butyl N-(hydroxymethyl)cyclopentylcarbamateHydroxymethyl substituentNeuroprotective effects
Tert-butyl N-(3-oxocyclopentyl)methylcarbamateCyclopentanone ringOrganic synthesis

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopentyl ring provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate
  • Tert-butyl N-[(1-methyl-2-oxocyclohexyl)methyl]carbamate
  • Tert-butyl N-[(1-methyl-2-oxocyclopropyl)methyl]carbamate

Uniqueness

Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate is unique due to its specific structural features, such as the presence of a cyclopentyl ring and a tert-butyl carbamate group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate is a carbamate derivative that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3. The compound features a tert-butyl group, a carbamate functional group, and a cyclopentyl ring, contributing to its distinct steric and electronic characteristics.

Structural Formula

tert butyl N 1 methyl 2 oxocyclopentyl methyl carbamate\text{tert butyl N 1 methyl 2 oxocyclopentyl methyl carbamate}

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. A common method includes using 1-methyl-2-oxocyclopentanecarboxylic acid chloride in the presence of a base like triethylamine under anhydrous conditions to prevent side reactions. This method ensures high yields and purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation or inhibition of their activity. This interaction can significantly affect various biochemical pathways and cellular processes.

Potential Applications

  • Medicinal Chemistry : The compound has potential applications in drug design, particularly as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors. Its unique structure allows it to serve as a building block for synthesizing biologically active molecules.
  • Peptide Synthesis : In biological research, it can be utilized as a protecting group for amines during peptide synthesis, facilitating selective protection and deprotection of functional groups.
  • Agrochemicals : There are prospects for its use in developing agrochemicals due to its structural properties that may enhance biological activity against pests.

Research Findings

Recent studies have highlighted the compound's involvement in metabolic processes and its interactions with various biological targets. For instance, research indicates that it may participate in hydroxylation processes in both insects and mammals, suggesting its relevance in metabolic studies .

Case Study: Interaction Studies

Interaction studies have focused on how this compound behaves in biological systems. These studies are crucial for elucidating the compound's pharmacological effects and understanding its role in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
Tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate1638744-43-00.98
Tert-butyl N-(1-methyl-3-oxo-cyclohexyl)carbamate1300679100.94
Tert-butyl N-(2-methyl-cyclopentyl)carbamate291533100.88

This comparison illustrates how variations in ring size and functional groups can influence the reactivity and biological activity of similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of a primary amine. A general approach involves:

  • Step 1 : Condensation of tert-butyl carbamate derivatives with a functionalized cyclopentanone precursor (e.g., 1-methyl-2-oxocyclopentylmethylamine) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
  • Step 2 : Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the product.
  • Key Reference : Similar protocols are detailed in the synthesis of tert-butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate using asymmetric Mannich reactions .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and purity (e.g., tert-butyl protons appear as a singlet at ~1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C12_{12}H21_{21}NO3_3 has a calculated mass of 227.15 g/mol) .
  • HPLC : Reverse-phase HPLC with C18 columns to assess purity (>95% required for biological assays) .

Q. What are the stability considerations for this compound during storage?

  • Methodological Answer :

  • Storage Conditions : Store at 2–8°C in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the carbamate group .
  • Instability Triggers : Avoid exposure to strong acids/bases or oxidizing agents, which can cleave the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can reaction yields be optimized in stereoselective synthesis of carbamate derivatives?

  • Methodological Answer :

  • Catalytic Asymmetric Methods : Use chiral catalysts like organocatalysts or metal-ligand complexes (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry at the cyclopentylmethyl moiety .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates. For example, tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate synthesis achieved 85% yield in THF .
  • Temperature Control : Low temperatures (-20°C to 0°C) minimize racemization during coupling steps .

Q. What computational methods are used to predict molecular interactions of this carbamate in drug design?

  • Methodological Answer :

  • Docking Studies : Software like AutoDock Vina models interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory applications) .
  • DFT Calculations : Density Functional Theory (DFT) predicts bond dissociation energies and reaction pathways for carbamate stability under physiological conditions .
  • MD Simulations : Molecular dynamics (MD) simulations assess conformational flexibility of the cyclopentyl ring in aqueous environments .

Q. How can contradictions in reported reactivity data (e.g., conflicting hydrolysis rates) be resolved?

  • Methodological Answer :

  • Control Experiments : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) to isolate variables like solvent effects or trace metal contamination .
  • Advanced Analytics : Use 19^{19}F NMR (for fluorinated analogs) or LC-MS to track degradation products and identify competing reaction pathways .
  • Meta-Analysis : Compare kinetic data across structurally similar carbamates (e.g., tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate) to identify substituent effects on reactivity .

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